2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2-formylpyrrol-1-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-12-2-1-7-14(12)11-5-3-10(4-6-11)8-13(16)17/h1-7,9H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUXUVNKBKOREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid typically involves the condensation of a pyrrole derivative with a formyl group and a phenylacetic acid derivative. One common method involves the reaction of 2-formylpyrrole with 4-bromophenylacetic acid under basic conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-[4-(2-carboxyl-1H-pyrrol-1-yl)phenyl]acetic acid
Reduction: 2-[4-(2-hydroxymethyl-1H-pyrrol-1-yl)phenyl]acetic acid
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its formyl and phenylacetic acid moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The formyl group in the target compound distinguishes it from non-functionalized pyrrole derivatives (e.g., CAS 22048-71-1) by enabling nucleophilic addition reactions, unlike the inert pyrrole in the latter .
- Biological Activity : Pyrazole-containing analogues (e.g., CAS 53808-88-1) exhibit documented antimicrobial properties, suggesting that the target compound’s formyl-pyrrole moiety could be explored for similar bioactivity .
- Herbicidal Potential: Aryloxyacetic acids (e.g., 2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone) are established herbicides, implying that the phenylacetic acid core in the target compound may share agrochemical relevance .
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be drawn from structurally similar molecules:
Notes:
- Pyrazole-containing analogues exhibit higher LogP values due to aromatic chlorophenyl groups, suggesting greater lipophilicity .
Biological Activity
2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid is a compound that belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. This article explores the biochemical properties, cellular effects, and potential therapeutic applications of this compound, supported by research findings and data tables.
Pyrrole derivatives, including this compound, exhibit a range of biochemical properties that contribute to their biological activities. The presence of both the formyl group and the phenylacetic acid moiety enhances the compound's reactivity and potential interactions with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 239.27 g/mol |
| Solubility | Soluble in organic solvents |
| pKa | Approximately 4.5 |
Cellular Effects
Research indicates that compounds similar to this compound display various biological activities, including:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against several strains of bacteria and fungi .
- Antioxidant Effects : Demonstrates antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties through mechanisms such as apoptosis induction in cancer cells .
The exact molecular mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that pyrrole derivatives can interact with various biological targets, including enzymes and receptors. For instance, some studies suggest inhibition of cytochrome P450 enzymes, which play a significant role in drug metabolism .
Case Studies
Several studies have explored the biological activity of pyrrole derivatives:
-
Antimicrobial Study :
- A study assessed the antimicrobial efficacy of various pyrrole derivatives, including this compound. Results indicated a notable inhibition of multidrug-resistant bacterial strains .
- Anticancer Activity :
-
Antioxidant Activity :
- In vitro assays showed that this compound exhibited significant radical scavenging activity, contributing to its antioxidant profile .
Q & A
Q. What are the recommended synthesis routes for 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid?
While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous methods for structurally related compounds suggest two primary approaches:
- Suzuki-Miyaura Cross-Coupling : A palladium-catalyzed reaction between a boronic acid derivative and a halogenated precursor under inert atmosphere (e.g., nitrogen or argon). This method is effective for constructing the biphenyl backbone .
- Cyclization Reactions : Acid- or base-mediated cyclization of intermediates containing pyrrole and acetic acid moieties. For example, formylation of pyrrole derivatives followed by coupling with phenylacetic acid precursors . Characterization of intermediates via thin-layer chromatography (TLC) and spectroscopic monitoring is critical to ensure reaction progress.
Q. How should researchers characterize the compound’s purity and structural integrity?
A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks. 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns in the pyrrole and phenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- X-ray Crystallography : Definitive proof of molecular geometry and substituent positioning, particularly for resolving ambiguities in formyl group orientation .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is typical for research-grade material) and detect trace impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Yield optimization requires systematic parameter adjustments:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) and ligands to enhance cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize intermediates, while toluene or THF could improve solubility of aromatic precursors .
- Temperature Control : Elevated temperatures (80–120°C) often accelerate coupling reactions, but prolonged heating may degrade sensitive formyl groups .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track formyl group stability during reactions .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Purity Variability : Impurities (e.g., unreacted aldehydes) can skew assays. Re-evaluate compound purity via HPLC and repeat assays with rigorously purified batches .
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) may alter ligand-target interactions. Standardize protocols across studies .
- Structural Analog Comparisons : Test derivatives (e.g., replacing the formyl group with acetyl or carboxylate) to isolate functional group contributions .
Q. How can computational modeling complement experimental structural analysis?
Computational tools address limitations in experimental
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., formyl group reactivity) and optimizes geometry for comparison with X-ray crystallography .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein binding pockets) to rationalize bioactivity trends .
- Docking Studies : Identify potential binding modes when crystallographic data is unavailable. Cross-validate with NMR titration experiments to confirm key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
